molecular formula C13H11ClOS2 B1624808 2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one CAS No. 500169-90-4

2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one

Cat. No.: B1624808
CAS No.: 500169-90-4
M. Wt: 282.8 g/mol
InChI Key: KDQTXPPWLSCDGC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one is a heterocyclic compound that features a thiopyran ring substituted with a 4-chlorophenyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl mercaptan in the presence of a base to form the intermediate 4-chlorophenyl ethyl sulfide. This intermediate is then subjected to cyclization with a suitable thiopyran precursor under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenyl)-6-ethylsulfanylthiopyran-4-one
  • 2-(4-Methyl-phenyl)-6-ethylsulfanylthiopyran-4-one
  • 2-(4-Nitro-phenyl)-6-ethylsulfanylthiopyran-4-one

Uniqueness

2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it distinct from other similar compounds .

Properties

CAS No.

500169-90-4

Molecular Formula

C13H11ClOS2

Molecular Weight

282.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one

InChI

InChI=1S/C13H11ClOS2/c1-2-16-13-8-11(15)7-12(17-13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3

InChI Key

KDQTXPPWLSCDGC-UHFFFAOYSA-N

SMILES

CCSC1=CC(=O)C=C(S1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCSC1=CC(=O)C=C(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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